

4-(4-Formylphenoxy)benzonitrile chemical structure and properties

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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzonitrile

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An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **4-(4-Formylphenoxy)benzonitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

4-(4-Formylphenoxy)benzonitrile is an aromatic organic compound characterized by a benzonitrile group linked to a formyl-substituted phenoxy group through an ether linkage. This bifunctional structure, containing both a reactive aldehyde and a nitrile group, makes it a potentially valuable intermediate in organic synthesis.

The chemical structure is as follows:

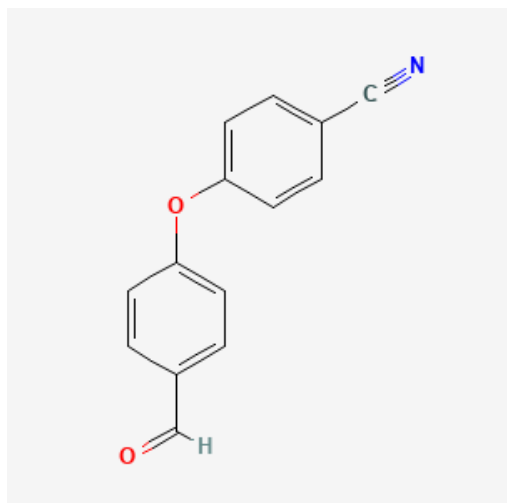


Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-(4-formylphenoxy)benzonitrile	--INVALID-LINK--
Molecular Formula	C ₁₄ H ₉ NO ₂	[1][2]
CAS Number	38195-51-6	Inferred from supplier listings
PubChem CID	613806	[1]
InChI	InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H	[2]
InChIKey	PYODQZCRZBCXPW-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=CC=C1C=O)OC2=C C=C(C=C2)C#N	[2]

Physicochemical and Spectroscopic Properties

Detailed experimental data for **4-(4-Formylphenoxy)benzonitrile** is limited in publicly available literature. The following tables summarize computed properties and predicted spectroscopic data.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	223.23 g/mol	[2]
Monoisotopic Mass	223.06332 Da	[2]
XLogP (Predicted)	2.6	[2]

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	224.07060	151.3
[M+Na] ⁺	246.05254	162.4
[M-H] ⁻	222.05604	157.1
[M+NH ₄] ⁺	241.09714	167.5
[M+K] ⁺	262.02648	156.9

Data sourced from
PubChemLite and calculated
using CCSbase.[2]

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for **4-(4-Formylphenoxy)benzonitrile** is not readily available, a plausible route is via a nucleophilic aromatic substitution reaction (e.g., Ullmann condensation) between 4-cyanophenol and 4-fluorobenzaldehyde. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize **4-(4-Formylphenoxy)benzonitrile** via nucleophilic aromatic substitution.

Materials:

- 4-Cyanophenol
- 4-Fluorobenzaldehyde
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and DMF.
- Stir the mixture at room temperature for 15-20 minutes.
- Add 4-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture.
- Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure **4-(4-Formylphenoxy)benzonitrile**.

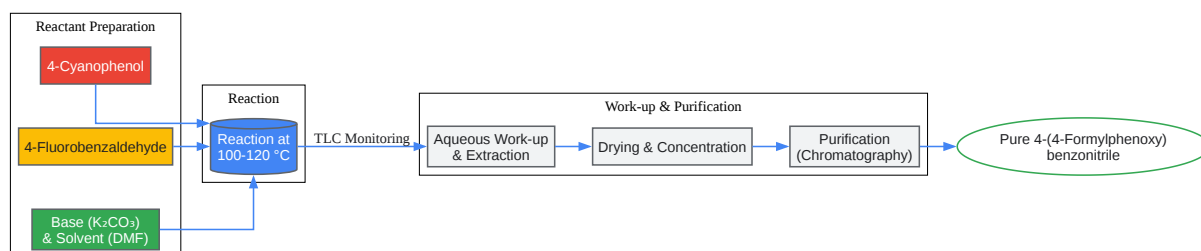
Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the nitrile carbon (δ ~118 ppm), the aldehyde carbonyl carbon (δ >190 ppm), and the aromatic carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretch around $2220\text{-}2240\text{ cm}^{-1}$ and the aldehyde carbonyl ($\text{C}=\text{O}$) stretch around $1690\text{-}1715\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}+\text{H}]^+$ expected at $m/z \approx 224.07$.

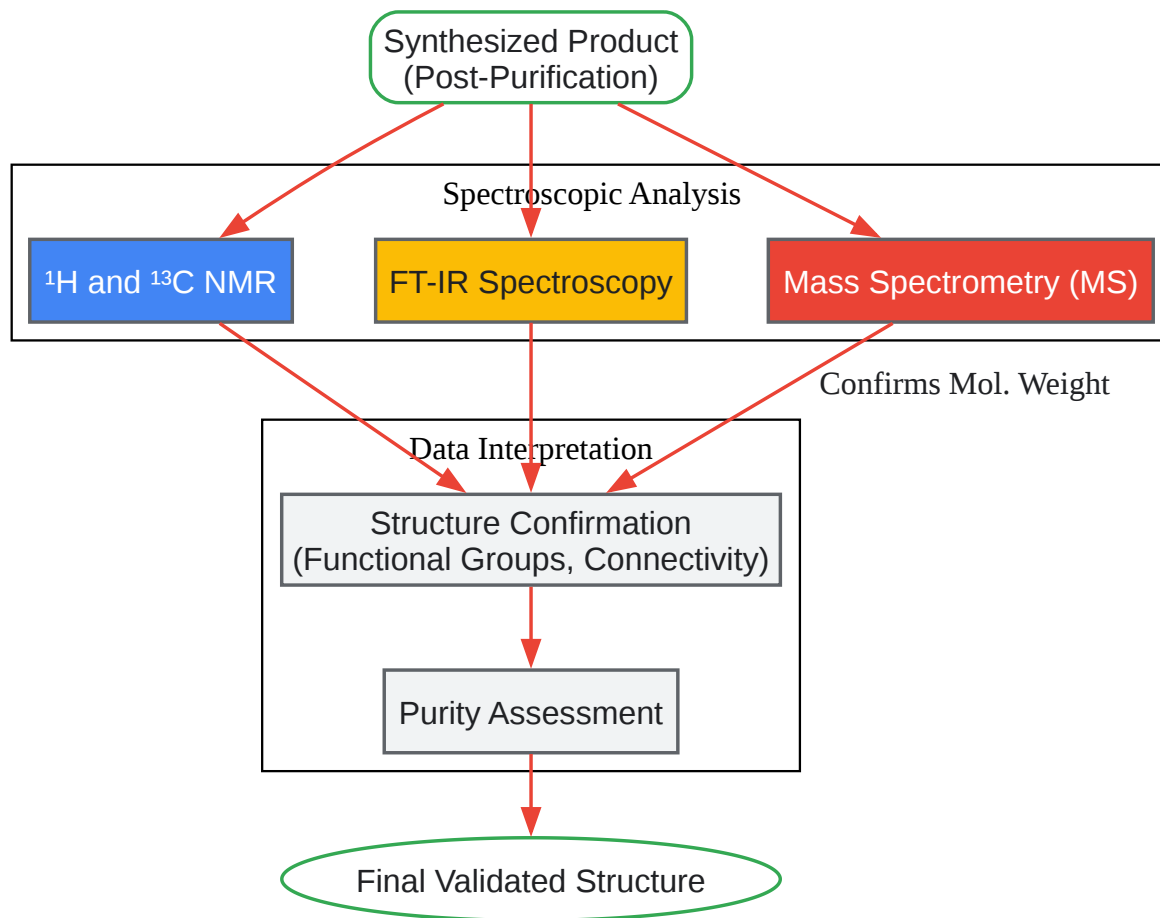
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of **4-(4-Formylphenoxy)benzonitrile**.



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Caption: General workflow for the synthesis of **4-(4-Formylphenoxy)benzonitrile**.



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Caption: Workflow for the structural characterization and validation of the final product.

Potential Applications and Biological Relevance

Due to its bifunctional nature, **4-(4-Formylphenoxy)benzonitrile** is a promising building block for various applications in materials science and medicinal chemistry.

- **Pharmaceutical Synthesis:** The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular scaffolds. The nitrile group is a common pharmacophore in drug design and can participate in various chemical transformations. A related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a

phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[3] This suggests that derivatives of **4-(4-Formylphenoxy)benzonitrile** could be explored for the development of novel therapeutic agents.

- **Polymer Chemistry:** The aldehyde functionality allows for its incorporation into polymers through reactions like Schiff base formation, potentially leading to materials with interesting thermal or optical properties.
- **Ligand Synthesis:** The molecule can serve as a precursor for designing ligands for catalysis or coordination chemistry, where the nitrile and a derivative of the formyl group can act as binding sites for metal ions.

While no specific biological activities have been reported for **4-(4-Formylphenoxy)benzonitrile** itself, the benzonitrile moiety is present in numerous biologically active compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[4] This structural motif warrants further investigation into the potential biological profile of its derivatives.

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References

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